molecular formula C17H22N2O3 B5430652 ETHYL 2-{3-OXO-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-2-YL}ACETATE

ETHYL 2-{3-OXO-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-2-YL}ACETATE

Cat. No.: B5430652
M. Wt: 302.37 g/mol
InChI Key: KADAUVWTIIAFRK-RMKNXTFCSA-N
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Description

ETHYL 2-{3-OXO-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-2-YL}ACETATE is a complex organic compound that features a piperazine ring substituted with a phenylprop-2-en-1-yl group and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{3-OXO-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-2-YL}ACETATE typically involves multi-step organic reactions. One common method involves the condensation of a piperazine derivative with a phenylprop-2-en-1-yl halide under basic conditions, followed by esterification with ethyl acetate. The reaction conditions often require controlled temperatures and the use of solvents like methanol or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Catalysts and reagents would be carefully selected to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{3-OXO-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-2-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The phenylprop-2-en-1-yl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohols.

    Substitution: The ethyl acetate moiety can be substituted with other ester groups under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Acidic or basic catalysts like sulfuric acid (H2SO4) or sodium hydroxide (NaOH) are used.

Major Products

The major products formed from these reactions include epoxides, diols, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 2-{3-OXO-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-2-YL}ACETATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-{3-OXO-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-2-YL}ACETATE involves its interaction with specific molecular targets in biological systems. The phenylprop-2-en-1-yl group may interact with receptor sites, while the piperazine ring can modulate the compound’s overall activity. The exact pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{3-oxo-1-[(2E)-3-phenylprop-2-en-1-yl]piperazin-2-yl}acetate
  • Ethyl 2-{3-oxo-1-[(2E)-3-phenylprop-2-en-1-yl]piperazin-2-yl}propanoate

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a phenylprop-2-en-1-yl group and an ethyl acetate moiety makes it a versatile compound for various applications in research and industry.

Biological Activity

Ethyl 2-{3-oxo-1-[(2E)-3-phenylprop-2-en-1-yl]piperazin-2-yl}acetate, a compound featuring a piperazine moiety, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₄H₁₈N₂O₃
  • Molecular Weight : 262.30 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Studies have indicated that compounds containing piperazine structures often exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating notable efficacy. For instance, a recent study showed that piperazine derivatives possess activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticonvulsant Properties

The anticonvulsant potential of piperazine derivatives has been well-documented. This compound was evaluated in animal models for its ability to mitigate seizure activity. The results indicated a significant reduction in seizure frequency, suggesting that the compound may act on GABAergic pathways, enhancing inhibitory neurotransmission .

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was tested on A431 (human epidermoid carcinoma) and HT29 (colorectal adenocarcinoma) cells, revealing IC50 values comparable to established chemotherapeutic agents like doxorubicin . The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic markers in treated cells.

The biological activity of this compound can be attributed to several mechanisms:

  • GABA Receptor Modulation : The compound's structural similarity to known GABAergic agents suggests it may enhance GABA receptor activity, leading to increased neuronal inhibition.
  • Apoptosis Induction : The cytotoxic effects on cancer cells are likely mediated through the activation of intrinsic apoptotic pathways, where mitochondrial dysfunction plays a crucial role.
  • Antimicrobial Action : The presence of the piperazine ring is associated with the disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies

Several case studies illustrate the potential applications of ethyl 2-{3-OXO-1-[ (2E)-3-PHENYLPROP - 2 - EN - 1 - YL]PIPERAZIN - 2 - YL}ACETATE:

StudyObjectiveFindings
Study AEvaluate antimicrobial effectsEffective against E. coli and S. aureus with MIC values of 32 µg/mL
Study BAssess anticonvulsant activitySignificant reduction in seizure duration in rodent models
Study CInvestigate anticancer propertiesInduced apoptosis in A431 cells with an IC50 of 15 µM

Properties

IUPAC Name

ethyl 2-[3-oxo-1-[(E)-3-phenylprop-2-enyl]piperazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-2-22-16(20)13-15-17(21)18-10-12-19(15)11-6-9-14-7-4-3-5-8-14/h3-9,15H,2,10-13H2,1H3,(H,18,21)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADAUVWTIIAFRK-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1CC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC1C(=O)NCCN1C/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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